



Fisogatinib Technical Support Center: Gastrointestinal Adverse Events

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Compound of Interest		
Compound Name:	Fisogatinib	
Cat. No.:	B606208	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the gastrointestinal (GI) side effects of **Fisogatinib** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of Fisogatinib in in vivo models?

A1: Based on clinical studies, the most frequently observed treatment-related adverse events are gastrointestinal.[1][2][3][4] These are typically manageable and of low grade (Grade 1/2), primarily manifesting as diarrhea, nausea, and vomiting.[1][2][3][4][5][6] In a Phase I study, diarrhea was the most common treatment-related adverse event.[2]

Q2: What is the underlying mechanism for **Fisogatinib**-induced gastrointestinal side effects?

A2: These GI effects are considered on-target toxicities. **Fisogatinib** is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8][9] The FGFR4 signaling pathway, activated by its ligand FGF19, plays a crucial role in regulating bile acid synthesis.[2][3] By inhibiting FGFR4, **Fisogatinib** disrupts the negative feedback mechanism that controls bile acid production. This leads to derepression of bile-acid synthesis, resulting in increased levels of bile acids, which in turn causes diarrhea and other GI disturbances.[2]

Q3: At what dose levels do GI side effects become significant?



A3: In the first-in-human Phase I trial, **Fisogatinib** was administered in doses ranging from 140 mg to 900 mg once daily.[1][3][5][6] While Grade 1/2 GI events occurred across various doses, dose-limiting toxicities (DLTs), including grade 3 fatigue and abdominal pain, were noted at the 900 mg dose.[5] The maximum tolerated dose (MTD) was established at 600 mg once daily.[1] [2][3][6] In a bi-daily (BID) dosing escalation, DLTs of clinically intolerable grade 2 nausea, vomiting, and diarrhea were observed even at a 200 mg BID dose, suggesting the MTD had been exceeded.[3]

Troubleshooting Guides

Problem 1: My animal model is experiencing moderate to severe diarrhea after **Fisogatinib** administration.

Solution:

- Confirm Onset and Severity: Correlate the onset of diarrhea with the timing of Fisogatinib administration. Quantify the severity using a standardized fecal scoring system (see Experimental Protocols).
- Dose Interruption and Reduction: As is common practice for managing side effects of
 tyrosine kinase inhibitors (TKIs), temporarily suspend dosing until the symptoms resolve to
 Grade 1 or baseline.[10] Re-initiate Fisogatinib at a reduced dose (e.g., a 25-50%
 reduction). This strategy was employed in clinical trials to manage adverse events.[2]
- Supportive Care:
 - Anti-diarrheal Agents: Administer standard anti-diarrheal medication, such as loperamide.
 Proactive management with anti-diarrheal drugs is a recommended strategy for TKI-induced diarrhea. [10][11]
 - Hydration and Electrolyte Balance: Ensure animals have unrestricted access to water and consider providing supplemental hydration (e.g., subcutaneous saline) and electrolyte-rich gels or solutions to prevent dehydration, a common consequence of severe diarrhea.[10]
- Dietary Modification: Provide a highly palatable and digestible diet. Wet mash or nutrient-rich gels can help maintain caloric intake and hydration during periods of GI distress.



Problem 2: How can I proactively minimize the impact of GI toxicity on my experimental outcomes?

Solution:

- Establish Maximum Tolerated Dose (MTD): Before commencing large-scale efficacy studies, perform a dose-escalation study in your specific animal model (species and strain) to determine the MTD. The clinical MTD was found to be 600 mg daily.[2] Your preclinical model's MTD may differ.
- Prophylactic Supportive Care: For study arms receiving higher doses of Fisogatinib, consider initiating supportive care measures, such as dietary modifications or coadministration of anti-diarrheal agents, before the anticipated onset of GI side effects.[11]
- Regular Monitoring: Implement a rigorous monitoring schedule. This should include daily body weight measurements, clinical observation, and fecal consistency scoring. Early detection of GI issues allows for prompt intervention.
- Consider Alternative Dosing Schedules: The clinical data suggests that a once-daily (QD) schedule was better tolerated than a twice-daily (BID) schedule.[3] If your protocol allows, a QD schedule may reduce the severity of GI side effects.

Data Presentation

Table 1: Incidence of Common Treatment-Related Gastrointestinal Adverse Events (AEs) with **Fisogatinib** (All Grades)

Adverse Event	Incidence in Overall Patient Population[2]	Incidence in Chinese Patient Cohort[12]
Diarrhea	74%	81.8%
Nausea	42%	Not Reported

| Vomiting | 35% | Not Reported |

Table 2: Clinical Dose-Escalation Summary for Fisogatinib[1][2][3][5]



Dose Level (Once Daily)	Key Observations
140 mg - 600 mg	No dose-limiting toxicities (DLTs) occurred after the first cycle.
900 mg	2 DLTs occurred (Grade 3 abdominal pain, Grade 3 fatigue).

| Recommended Phase II Dose | 600 mg |

Experimental Protocols

Protocol: In Vivo Assessment and Management of **Fisogatinib**-Induced Gastrointestinal Toxicity in Rodent Models

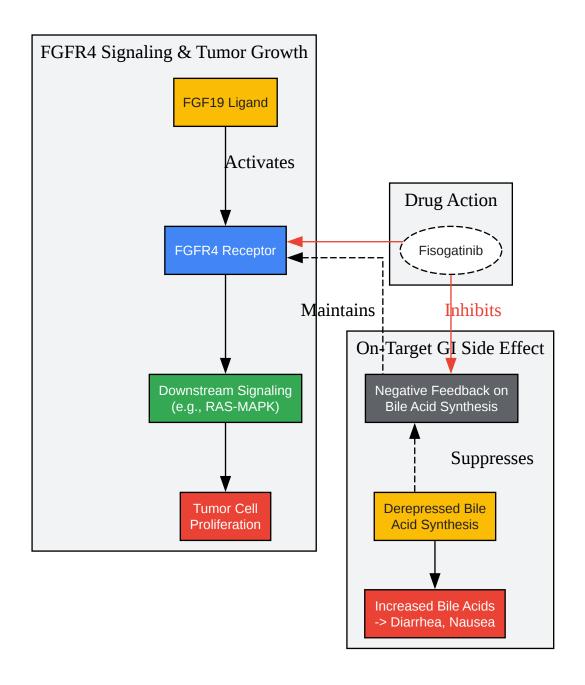
- Animal Model and Acclimation:
 - Species: Use standard rodent models such as mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).[13][14]
 - Acclimation: Allow animals to acclimate for a minimum of 7 days before the start of the experiment. House them in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
- Dosing and Administration:
 - Formulation: **Fisogatinib** is an oral inhibitor.[7][8] Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
 - Administration: Administer via oral gavage once daily. Dose volumes should be based on the most recent body weight measurement.
- Monitoring and Assessment:
 - Clinical Signs: Observe animals twice daily for general signs of toxicity, including changes in posture, activity, and grooming.



- Body Weight: Record individual body weights daily. A weight loss of >15-20% from baseline is often a criterion for euthanasia.
- Stool Scoring: Assess stool consistency daily.
 - Score 0: Normal, well-formed pellets.
 - Score 1: Soft, formed pellets.
 - Score 2: Very soft, unformed stool.
 - Score 3: Diarrhea (watery stool).
- Food and Water Intake: Measure daily to monitor for signs of nausea or malaise.
- Intervention and Management:
 - If a pre-defined endpoint for toxicity is reached (e.g., Stool Score of 3 for >48 hours, or >15% body weight loss), initiate intervention.
 - Dose Reduction: Reduce the Fisogatinib dose by 50%.
 - Supportive Care: Provide subcutaneous fluids (e.g., 1 mL sterile saline) for hydration and place a nutritional gel supplement in the cage.
- Endpoint Analysis:
 - Gross Pathology: At the end of the study, perform a necropsy and examine the entire GI tract for any abnormalities (e.g., inflammation, edema, fluid accumulation).
 - Histopathology: Collect sections of the duodenum, jejunum, ileum, and colon. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of mucosal injury, such as villous atrophy, crypt damage, and inflammatory cell infiltration.

Visualizations

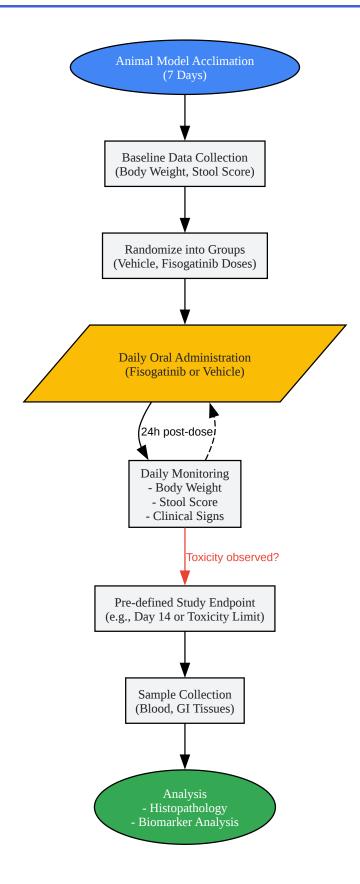




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Caption: Fisogatinib's mechanism of action and on-target GI toxicity pathway.

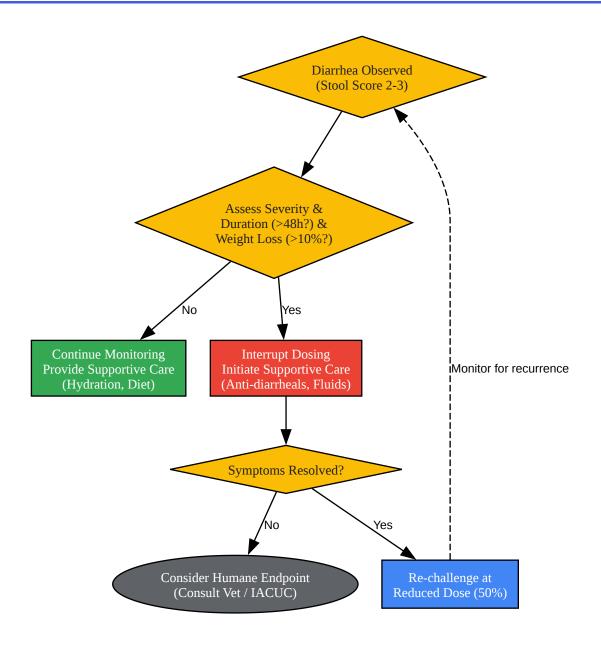




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Caption: Experimental workflow for investigating **Fisogatinib**'s GI side effects.





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Caption: Troubleshooting logic for managing diarrhea in animal models.

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Troubleshooting & Optimization





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